molecular formula C25H26N4O2S2 B11448552 4,4-dimethyl-15-methylsulfanyl-13-morpholin-4-yl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

4,4-dimethyl-15-methylsulfanyl-13-morpholin-4-yl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11448552
M. Wt: 478.6 g/mol
InChI Key: FNSVWGFSEUJVOK-UHFFFAOYSA-N
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Description

The compound 4,4-dimethyl-15-methylsulfanyl-13-morpholin-4-yl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-15-methylsulfanyl-13-morpholin-4-yl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfur dichloride.

    Introduction of the Phenyl Group: This step involves the use of phenyl lithium or phenyl magnesium bromide in a Grignard reaction.

    Formation of the Thia Group: This can be done by reacting the intermediate with thiourea.

    Cyclization: The final step involves cyclization to form the tetracyclic structure, which can be achieved using a strong acid or base under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-15-methylsulfanyl-13-morpholin-4-yl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene: can undergo various types of chemical reactions, including:

    Oxidation: The sulfur and morpholine groups can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Bromine, nitric acid, and other electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols or sulfides.

Scientific Research Applications

4,4-dimethyl-15-methylsulfanyl-13-morpholin-4-yl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur and nitrogen-containing compounds.

    Medicine: Potential use as a drug candidate due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-15-methylsulfanyl-13-morpholin-4-yl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

4,4-dimethyl-15-methylsulfanyl-13-morpholin-4-yl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene: can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.

The uniqueness of This compound

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

4,4-dimethyl-15-methylsulfanyl-13-morpholin-4-yl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C25H26N4O2S2/c1-25(2)13-16-17(14-31-25)19(15-7-5-4-6-8-15)26-23-18(16)20-21(33-23)22(28-24(27-20)32-3)29-9-11-30-12-10-29/h4-8H,9-14H2,1-3H3

InChI Key

FNSVWGFSEUJVOK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC(=N4)SC)N5CCOCC5)C6=CC=CC=C6)C

Origin of Product

United States

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